N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
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Overview
Description
. This compound is characterized by its complex structure, which includes hydroxyl, sulfamoyl, and acetamide functional groups.
Preparation Methods
The synthesis of N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzenesulfonamide with 3-(methylsulfamoyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .
Chemical Reactions Analysis
N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:
- N-[2-hydroxy-5-[[3-(ethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
- N-[2-hydroxy-5-[[3-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfamoyl group. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-10(19)17-14-9-13(6-7-15(14)20)26(23,24)18-11-4-3-5-12(8-11)25(21,22)16-2/h3-9,16,18,20H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYFAPFXTKJQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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